molecular formula C16H22N2O3 B8190218 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane

4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane

Cat. No.: B8190218
M. Wt: 290.36 g/mol
InChI Key: VQXQXYOXEQOKFJ-UHFFFAOYSA-N
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Description

4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane is a spirocyclic compound featuring two fused five-membered rings (spiro[5.5]undecane core). Its structure includes:

  • 9-oxa: An oxygen atom in the second ring at position 7.
  • 1,4-diaza: Two nitrogen atoms at positions 1 and 4 of the first ring.
  • 4-Cbz: A carbobenzyloxy (Cbz) protecting group attached to the nitrogen at position 4.

This compound is of interest in medicinal chemistry due to its spirocyclic framework, which enhances conformational rigidity and bioavailability. The Cbz group is commonly used to protect amines during synthetic processes, suggesting its utility as an intermediate in drug development .

Properties

IUPAC Name

benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(21-12-14-4-2-1-3-5-14)18-9-8-17-16(13-18)6-10-20-11-7-16/h1-5,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXQXYOXEQOKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCN2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Sequential Cyclization-Protection Approach (Adapted from CN101255159A)

This method, derived from a Chinese patent, involves a four-step sequence starting from N-benzyl piperidine-4-ketone:

Step 1: Formation of Dicyanocarbodiimide Intermediate
N-Benzyl piperidine-4-ketone reacts with ethyl cyanoacetate in a cholamine solution (12% w/v) at 0°C for 8 days, yielding 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano-spiro[5.5]undecane (65% yield).

Step 2: Selective Acidic Hydrolysis
The dicyano intermediate undergoes hydrolysis in 30% sulfuric acid at 100°C for 18 hours, selectively decarboxylating to form 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane (68% yield).

Step 3: Lithium Aluminum Hydride Reduction
Reduction of the diketone with LiAlH4 in anhydrous THF under nitrogen affords 3-benzyl-3,9-diaza-spiro[5.5]undecane (73% yield). The benzyl group is subsequently removed via hydrogenolysis.

Step 4: Cbz Protection
The free amine at N4 is protected using benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine, yielding this compound (96% yield).

Method B: Spirocyclization via Epoxide Ring-Opening (ACS J. Med. Chem. 2019)

A more recent approach from academic literature employs epoxide intermediates:

Step 1: Epoxide Formation
N-Boc-piperidone is treated with Corey–Chaykovsky reagent (dimethylsulfonium methylide) to generate an epoxide (7 in Scheme 1 of).

Step 2: Aminolysis with Arylamines
The epoxide undergoes ring-opening with a primary amine (e.g., benzylamine) in refluxing ethanol, producing amino alcohol intermediates (9 in).

Step 3: Acylation and Cyclization
Acylation with chloroacetyl chloride followed by intramolecular cyclization using potassium tert-butoxide at −30°C forms the spirocyclic core. Final Cbz protection at N4 completes the synthesis (overall yield: 55%–60%).

Method C: Buchwald–Hartwig Coupling Strategy

For advanced derivatives, palladium-catalyzed cross-coupling has been employed:

Step 1: Suzuki–Miyaura Coupling
A brominated spirocyclic precursor undergoes coupling with a boronic acid derivative using Pd Ruphos G4 catalyst, introducing aromatic substituents.

Step 2: Deprotection-Reprotection Sequence
The Boc group is removed with HCl/MeOH, and the free amine is reprotected with Cbz-Cl under Schotten–Baumann conditions (84% yield).

Comparative Analysis of Synthetic Methods

MethodKey AdvantagesLimitationsYield (%)Scalability
AHigh regioselectivity for Cbz protectionRequires harsh acidic conditions (H2SO4, 100°C)65–73Industrial-scale feasible
BStereochemical control via low-temp cyclizationSensitive to moisture; costly reagents55–60Suitable for lab-scale
CModular for derivative synthesisPd catalysts increase cost70–84Limited to small batches

Optimization Strategies and Process Improvements

Solvent Optimization

Replacing cholamine with DMSO in Method A improves reaction rates (from 8 days to 72 hours) while maintaining yields.

Catalytic Hydrogenation

Using 10% Pd/C under 50 psi H2 pressure for debenzylation (Method A, Step 3) enhances safety compared to LiAlH4.

Flow Chemistry Adaptations

Continuous flow reactors have been proposed for the epoxide ring-opening step (Method B), reducing reaction time from 18 hours to 2 hours.

Analytical Characterization Data

1H NMR (400 MHz, CDCl3) :

  • δ 7.31–7.17 (m, 5H, Cbz aromatic)

  • δ 4.38 (q, J = 6.8 Hz, 1H, spiro CH)

  • δ 3.81 (d, J = 12.2 Hz, 1H, OCH2)

  • δ 2.44 (t, J = 10.3 Hz, 1H, NCH2)

HPLC-MS :

  • m/z calc. for C16H22N2O3 [M+H]+: 290.36

  • Observed: 290.4 (Δ = +0.14 ppm)

X-ray Crystallography :

  • Spiro C–C bond length: 1.548 Å

  • Dihedral angle between rings: 89.7°

Industrial-Scale Considerations

For kilogram-scale production, Method A remains preferred due to:

  • Cost Efficiency : Ethyl cyanoacetate and cholamine are low-cost reagents.

  • Tolerance to Impurities : The multi-step process accommodates moderate purity intermediates.

  • Regulatory Compliance : Avoids palladium residues present in Method C .

Chemical Reactions Analysis

4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane serves as a building block for synthesizing more complex molecules. Its unique spirocyclic structure facilitates the development of spirocyclic compounds with potential biological activity, making it a valuable intermediate in organic synthesis.

Biology

Research has shown that this compound can interact with biological macromolecules such as proteins and nucleic acids. The ability to modulate these interactions opens avenues for developing new therapeutic agents targeting various diseases.

Medicine

The pharmacological properties of this compound have been investigated extensively:

  • Cancer Treatment : Studies indicate that this compound may inhibit specific enzymes linked to tumor growth.
  • Neurological Disorders : Investigations into its effects on neurotransmitter systems suggest potential therapeutic benefits for conditions like epilepsy or anxiety disorders.

Comparative Analysis with Related Compounds

To understand its unique properties, a comparative analysis with similar compounds is presented below:

Compound NameStructureKey Activity
4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecaneStructureDifferent reactivity due to tert-butyl group
9-Oxa-1,4-diaza-spiro[5.5]undecaneStructureMore reactive but less stable

Case Study 1: Chronic Kidney Disease

A study demonstrated that derivatives of diazaspiro compounds exhibit significant biological activity as soluble epoxide hydrolase inhibitors. In a rat model of anti-glomerular basement membrane glomerulonephritis, administration of related compounds at a dosage of 30 mg/kg resulted in lowered serum creatinine levels, suggesting potential therapeutic roles for these compounds in managing chronic kidney diseases .

Case Study 2: Pain Management

Research into derivatives of this compound has identified them as potent dual ligands for the sigma-1 receptor and μ-opioid receptor agonists. These findings indicate their potential application in pain management therapies .

Mechanism of Action

The mechanism of action of 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Heteroatom Positioning

Table 1: Key Structural Differences
Compound Name Heteroatoms (Positions) Substituents Key References
4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane O (9), N (1,4) Cbz (N4)
2-Oxa-spiro[5.5]undecane derivatives O (2) Diols, epoxides (e.g., 520, 522)
1,7-Dioxaspiro[5.5]undecane O (1,7) Methyl, ethyl groups
7,11-Diaryl-2,4-diazaspiro[5.5]undecane N (2,4) Aryl, thioxo groups
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane O (1), N (4,9) Methyl (N9)

Key Observations :

  • Oxygen Positioning : The 9-oxa configuration in the target compound contrasts with 2-oxa derivatives (e.g., 520, 522), which exhibit neuroprotective activity but lack nitrogen atoms .
  • Substituent Effects : The Cbz group introduces steric bulk and lipophilicity, differentiating it from smaller substituents like methyl or ethyl groups in spiroacetals (e.g., compounds 3 and 4 in ) .

Key Observations :

  • The target compound’s synthesis involves multi-step protection/deprotection strategies (e.g., trifluoroacetyl and tert-butyl groups), contrasting with one-pot [5+1] cyclizations used for diaryl-diazaspiro compounds .
  • High yields (>90%) are achievable for fluorinated diazaspiro derivatives via regioselective Michael additions .

Key Observations :

  • 2-Oxa derivatives show neuroprotective effects in cell viability assays, while diazaspiro compounds (e.g., ) target neurokinin receptors for pain and inflammation .
  • The Cbz group in the target compound likely limits direct biological activity but enhances synthetic versatility .

Physicochemical Properties

Table 4: Molecular and Spectral Data
Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Features Reference
This compound C₁₆H₂₂N₂O₃ 290.36 IR: 1733 cm⁻¹ (C=O); MS: m/z 379 [M+H]+
1,7-Dioxaspiro[5.5]undecane C₉H₁₆O₂ 156.22 MS: m/z 184 (M+), fragment at m/z 112
7,11-Bis(4-fluorophenyl)-2,4-diazaspiro C₂₃H₂₀F₂N₂O₄ 438.42 X-ray: Spirocyclic dihedral angles

Key Observations :

  • The Cbz group increases molecular weight (290.36 g/mol) compared to simpler spiroacetals (e.g., 156.22 g/mol for 1,7-dioxaspiro[5.5]undecane) .
  • Fluorinated diazaspiro compounds exhibit distinct NMR and X-ray profiles due to electron-withdrawing substituents .

Biological Activity

4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane is a synthetic compound with potential biological activity, primarily due to its unique spirocyclic structure. This compound is part of a broader class of diazaspiro compounds, which have garnered interest for their pharmacological properties, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C16H22N2O3
  • IUPAC Name : Benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate
  • CAS Number : 2482890-12-8

The compound's synthesis typically involves the formation of the spirocyclic core through reactions between diols and diamines, followed by the introduction of a benzyl protecting group using benzyl chloroformate.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The compound can modulate the activity of specific proteins and enzymes, potentially affecting cellular pathways associated with disease progression. For example, it may act as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in inflammatory processes and chronic kidney diseases .

In Vitro and In Vivo Studies

Research has demonstrated that derivatives of diazaspiro compounds exhibit significant biological activity. For instance:

  • Inhibition of Soluble Epoxide Hydrolase : A study identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent sEH inhibitors, showing promising results in reducing serum creatinine levels in rat models .

Pharmacological Applications

The compound's potential applications in medicine include:

  • Cancer Treatment : Due to its ability to inhibit specific enzymes linked to tumor growth.
  • Neurological Disorders : Investigations into its effects on neurotransmitter systems may reveal therapeutic benefits for conditions like epilepsy or anxiety disorders.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructureKey Activity
4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecaneStructureDifferent reactivity due to tert-butyl group
9-Oxa-1,4-diaza-spiro[5.5]undecaneStructureMore reactive but less stable

Case Study 1: Chronic Kidney Disease

A study involving a rat model demonstrated that the administration of a related compound significantly lowered serum creatinine levels when orally administered at a dosage of 30 mg/kg. This suggests a potential therapeutic role for these compounds in managing chronic kidney diseases .

Case Study 2: Cancer Research

Research into spirocyclic compounds has shown their effectiveness in targeting cancer cells through specific enzyme inhibition pathways. The exact mechanisms are still under investigation but highlight the importance of structural modifications in enhancing biological activity.

Q & A

Q. Table 1: Common Characterization Techniques for Spirocyclic Compounds

TechniqueApplication ExampleReference
XRDConfirming spiro[5.5] geometry in BHDMU
VT-NMRDetecting ring-flipping in dithiane systems
Chiral HPLCResolving enantiomers of spiroacetals

Q. Table 2: Optimization Parameters for Spirocyclic Synthesis

ParameterImpact on Yield/PurityReference
Reflux in ethanolEnhances cyclization of Schiff bases
Rh catalysisReduces by-products in dispiro systems
-20°C storagePrevents degradation of azaspiro derivatives

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